

Vercirnon (sodium): A Preclinical Technical Guide

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Compound of Interest

Compound Name: Vercirnon (sodium)

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Abstract

Vercirnon (sodium), also known as MDI-762, CCX282-B, and GSK1605786, is a potent and selective small-molecule antagonist of the C-C chemokine receptor 9 (CCR9). This document provides a comprehensive overview of the preclinical data for Vercirnon, focusing on its mechanism of action, in vitro and in vivo pharmacology, and pharmacokinetic profile. The information presented is intended to serve as a technical resource for researchers and professionals involved in the development of therapeutics for inflammatory bowel disease (IBD).

Introduction

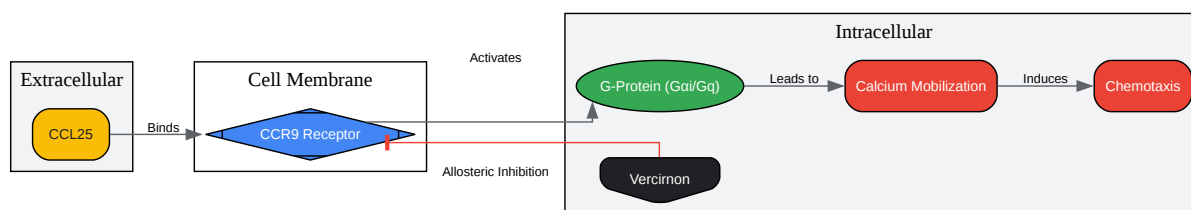
Vercirnon is an investigational orally active anti-inflammatory agent that targets the CCR9 receptor.[1] CCR9 is a key chemokine receptor expressed on T cells that migrate to the digestive tract.[1] Its natural ligand, CCL25, is expressed in the small and large intestine and is implicated in the inflammatory processes of IBD, including Crohn's disease and ulcerative colitis.[1] By blocking the CCR9/CCL25 axis, Vercirnon aims to reduce the infiltration of inflammatory cells into the gut mucosa.[2]

Mechanism of Action

Vercirnon functions as a non-competitive, allosteric antagonist of the CCR9 receptor. It binds to an intracellular site on the receptor, distinct from the orthosteric site where the endogenous ligand CCL25 binds.[3] This allosteric binding prevents the conformational changes necessary for G-protein coupling and subsequent downstream signaling, effectively blocking CCR9-mediated cellular responses.[3]

Signaling Pathway

The binding of the chemokine CCL25 to the CCR9 receptor, a G-protein coupled receptor (GPCR), primarily activates G α i and G α q signaling pathways. This initiates a cascade of intracellular events, including calcium mobilization and the activation of pathways leading to cellular chemotaxis. Vercirnon, by binding to an intracellular allosteric site, prevents the coupling of G-proteins to the receptor, thereby inhibiting these downstream signals.



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Figure 1: Vercirnon's Allosteric Inhibition of the CCR9 Signaling Pathway.

In Vitro Pharmacology

Vercirnon has demonstrated potent and selective inhibition of CCR9-mediated cellular functions in a variety of in vitro assays.

Quantitative Data

The inhibitory activity of Vercirnon has been quantified in several key assays, with the half-maximal inhibitory concentration (IC₅₀) values summarized in the tables below.

Table 1: Inhibition of CCR9-Mediated Calcium Mobilization

Cell Line	Ligand	Vercirnon IC50 (nM)	Reference
Molt-4	CCL25	5.4	[4]

Table 2: Inhibition of CCR9-Mediated Chemotaxis

Cell Type	Ligand	Vercirnon IC50 (nM)	Reference
Molt-4 cells	CCL25	3.4	[4]
CCR9A-transfected cells	CCL25	2.8	[4]
CCR9B-transfected cells	CCL25	2.6	[4]
Primary CCR9-expressing cells	CCL25	6.8	[4]
Retinoic acid-cultured human T cells (in 100% human serum)	CCL25	141	[4]
Mouse thymocytes	CCL25	6.9	[4]
Rat thymocytes	CCL25	1.3	[4]

Table 3: Selectivity Profile

Receptor Family	Receptors Tested	Vercirnon IC50	Reference
Chemokine Receptors	CCR1-12, CX3CR1-7	>10 μ M	[4]

Experimental Protocols

Objective: To determine the ability of Vercirnon to inhibit CCL25-induced intracellular calcium mobilization in CCR9-expressing cells.

Methodology:

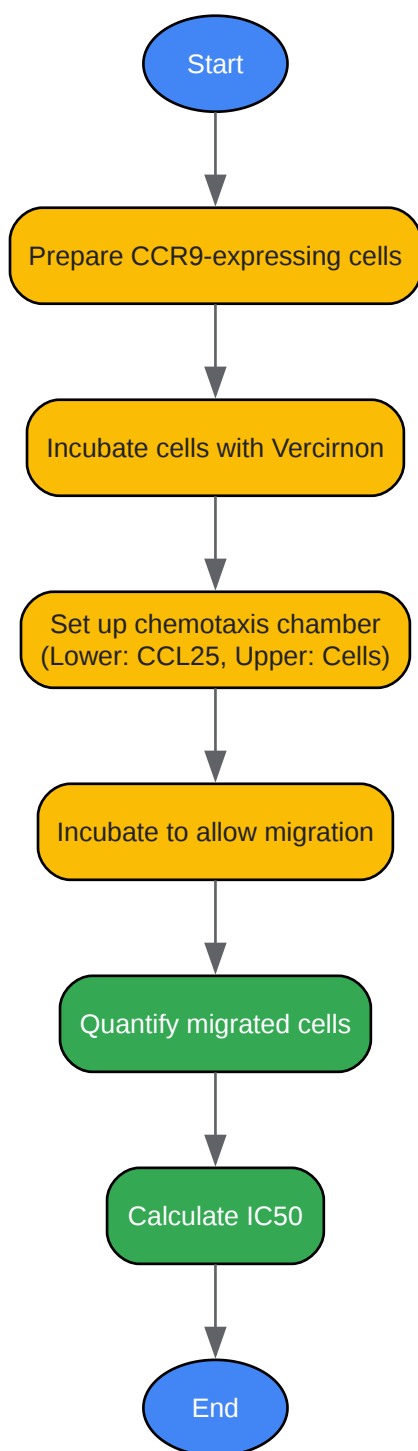
- Cell Culture: Molt-4 cells, a human T-lymphoblast cell line endogenously expressing CCR9, are cultured in appropriate media.
- Fluorescent Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
- Assay Procedure:
 - Loaded cells are washed and resuspended in a suitable buffer.
 - A baseline fluorescence reading is established.
 - Vercirnon at various concentrations is added to the cells and incubated.
 - CCL25 is added to stimulate calcium mobilization.
 - Changes in intracellular calcium concentration are measured by monitoring the fluorescence signal over time using a fluorometric imaging plate reader or a similar instrument.
- Data Analysis: The IC₅₀ value is calculated by plotting the percentage of inhibition of the calcium response against the concentration of Vercirnon.

Objective: To assess the inhibitory effect of Vercirnon on the migration of CCR9-expressing cells towards a CCL25 gradient.

Methodology:

- Cell Preparation: CCR9-expressing cells (e.g., Molt-4 cells, primary T cells) are harvested and resuspended in assay medium.
- Assay Setup: A multi-well chemotaxis chamber (e.g., Boyden chamber or a modern equivalent with a porous membrane) is used.

- The lower chamber is filled with assay medium containing CCL25.
- The upper chamber is seeded with the cell suspension, pre-incubated with varying concentrations of Vercirnon.
- Incubation: The chamber is incubated for a period sufficient to allow cell migration (typically a few hours).
- Quantification of Migration: The number of cells that have migrated through the porous membrane to the lower chamber is quantified. This can be done by cell counting, fluorescent labeling, or other quantitative methods.
- Data Analysis: The IC50 value is determined by plotting the percentage of inhibition of cell migration against the Vercirnon concentration.



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Figure 2: General workflow for a chemotaxis assay to evaluate Vercirnon's efficacy.

In Vivo Pharmacology

The efficacy of Vercirnon has been evaluated in preclinical animal models of inflammatory bowel disease.

TNFΔARE Mouse Model of Ileitis

The TNFΔARE mouse model is a well-established model of spontaneous, Crohn's disease-like ileitis. These mice have a deletion in the AU-rich element of the TNF-α gene, leading to overexpression of TNF-α and the development of intestinal inflammation.

Table 4: Efficacy of Vercirnon in the TNFΔARE Mouse Model

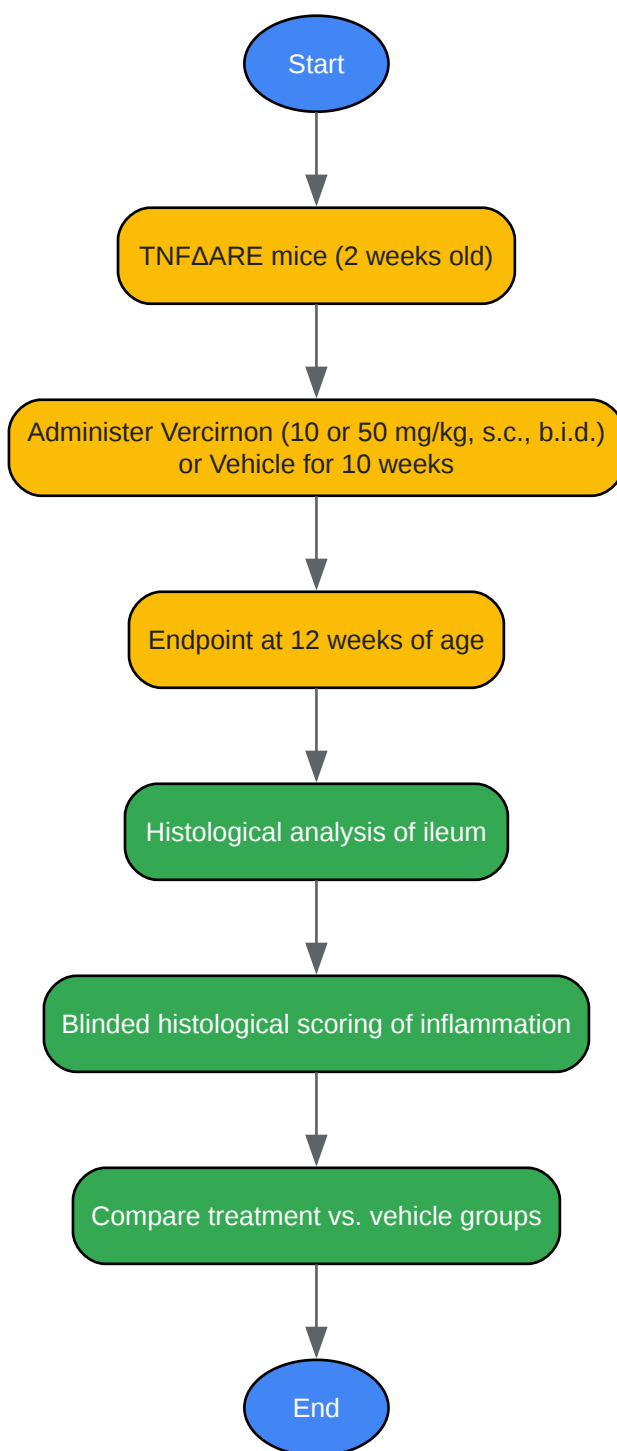
Treatment Group	Dose (mg/kg, s.c., b.i.d.)	Incidence of Moderate to Severe Ileitis	Reference
Vehicle	-	80% (approx.)	[1]
Vercirnon	10	Significant reduction	[4]
Vercirnon	50	30% (moderate), 0% (severe)	[1][4]

Objective: To evaluate the therapeutic efficacy of Vercirnon in reducing the severity of intestinal inflammation in the TNFΔARE mouse model.

Methodology:

- **Animal Model:** TNFΔARE mice are used.
- **Dosing Regimen:** Vercirnon is administered subcutaneously (s.c.) twice daily (b.i.d.) at doses of 10 and 50 mg/kg.
- **Treatment Period:** Treatment is initiated at 2 weeks of age and continued until 12 weeks of age.
- **Assessment of Inflammation:** At the end of the treatment period, the severity of intestinal inflammation is assessed. This typically involves:

- Histological Analysis: Sections of the ileum are collected, fixed, and stained (e.g., with hematoxylin and eosin).
- Histological Scoring: A blinded pathologist scores the sections based on criteria such as the extent and severity of inflammatory cell infiltration, epithelial changes, and architectural distortion.
- Data Analysis: The incidence and severity of ileitis in the Vercirnon-treated groups are compared to a vehicle-treated control group.



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Figure 3: Experimental workflow for the TNFΔARE mouse model study.

Other Preclinical Models

Vercirnon has also shown efficacy in other preclinical models of IBD, such as the oxazolone-induced colitis model, which is a Th2-mediated model of intestinal inflammation.[5]

Pharmacokinetics

Preclinical pharmacokinetic data for Vercirnon in animal models is not extensively published in the available literature. However, it is described as being orally bioavailable.[3]

Safety Pharmacology

Detailed preclinical safety pharmacology data for Vercirnon is not widely available in the public domain. Clinical trial data has indicated that Vercirnon is generally well-tolerated.[6]

Conclusion

The preclinical data for **Vercirnon (sodium)** demonstrate that it is a potent and selective antagonist of the CCR9 receptor. It effectively inhibits CCR9-mediated cellular responses in vitro and demonstrates significant efficacy in reducing intestinal inflammation in relevant animal models of inflammatory bowel disease. Its mechanism as an intracellular allosteric antagonist represents a novel approach to targeting chemokine receptors. These preclinical findings provided a strong rationale for the clinical development of Vercirnon for the treatment of Crohn's disease.

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